molecular formula C13H14O4 B14413975 3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 87702-82-7

3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14413975
CAS No.: 87702-82-7
M. Wt: 234.25 g/mol
InChI Key: VLPGISQWNYUVEE-UHFFFAOYSA-N
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Description

“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: A suitable naphthalene derivative.

    Functional Group Introduction: Introduction of the acetyl, hydroxy, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: To handle the volume of reactants.

    Optimization of Reaction Conditions: To maximize yield and purity.

    Purification Processes: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Acetyl-8-hydroxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as acidic or basic environments to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of dyes,

Properties

CAS No.

87702-82-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-acetyl-8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O4/c1-7(14)8-5-9-12(17-2)4-3-10(15)13(9)11(16)6-8/h3-4,8,15H,5-6H2,1-2H3

InChI Key

VLPGISQWNYUVEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)OC

Origin of Product

United States

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